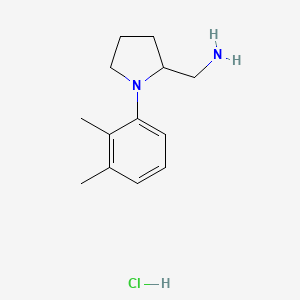
(+-)-1-(2,3-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-1-(2,3-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride is a chemical compound with the molecular formula C13H20N2·HCl.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-(2,3-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride typically involves the reaction of 2,3-dimethylbenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acidic catalysts like hydrochloric acid are often used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques like crystallization and chromatography ensures the production of high-purity compounds .
化学反応の分析
Types of Reactions
(±)-1-(2,3-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Alkyl halides or acyl chlorides are often used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
(±)-1-(2,3-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes .
作用機序
The mechanism of action of (±)-1-(2,3-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride involves its interaction with specific molecular targets. It is believed to act on neurotransmitter systems, particularly by modulating the activity of certain receptors and enzymes. The exact pathways and molecular targets are still under investigation, but it is known to influence the central nervous system .
類似化合物との比較
Similar Compounds
Pyrrolidine: A simpler analog with a similar nitrogen-containing ring structure.
Pyrrolidinone: Another related compound with a lactam ring.
Pyrrolopyrazine: A more complex derivative with additional nitrogen atoms in the ring structure.
Uniqueness
(±)-1-(2,3-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrrolidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
142469-66-7 |
|---|---|
分子式 |
C13H21ClN2 |
分子量 |
240.77 g/mol |
IUPAC名 |
[1-(2,3-dimethylphenyl)pyrrolidin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H20N2.ClH/c1-10-5-3-7-13(11(10)2)15-8-4-6-12(15)9-14;/h3,5,7,12H,4,6,8-9,14H2,1-2H3;1H |
InChIキー |
USYAZYKVOQINQE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)N2CCCC2CN)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


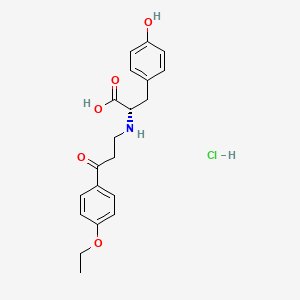


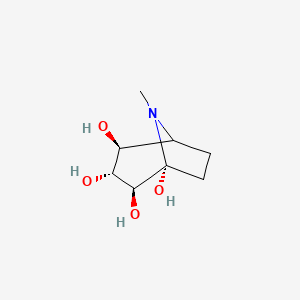
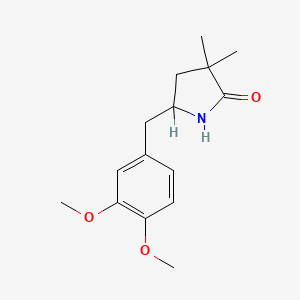
![N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine](/img/structure/B12721950.png)
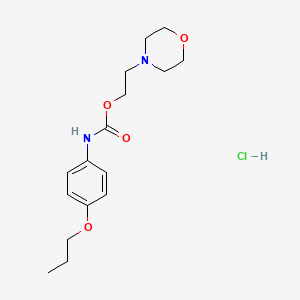
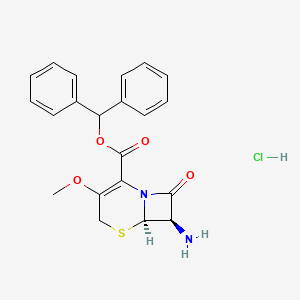
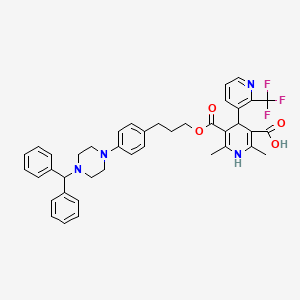
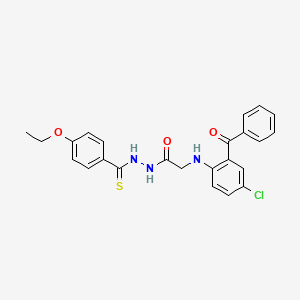
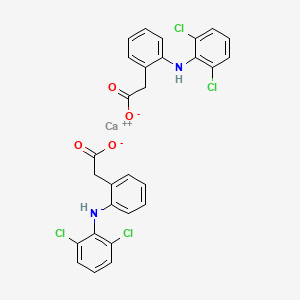
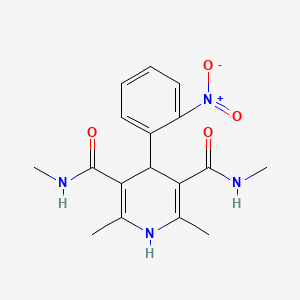
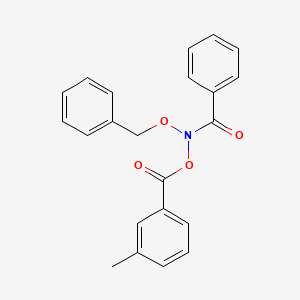
![4-[2-[2-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B12721997.png)
